molecular formula C14H19ClO3 B12987558 (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Cat. No.: B12987558
M. Wt: 270.75 g/mol
InChI Key: FFOGPJSXIZQGIV-CQSZACIVSA-N
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Description

(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is a chiral compound with a complex structure that includes a chlorine atom, a dimethoxymethyl group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves multiple steps. One common approach is to start with a suitable naphthalene derivative, which undergoes chlorination to introduce the chlorine atom. This is followed by a series of reactions to introduce the dimethoxymethyl group and the methanol moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the dimethoxymethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: The enantiomer of the compound, which may have different biological activity.

    6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: A non-chiral version of the compound.

    6-Chloro-1-(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: A derivative with one less methoxy group.

Uniqueness

The uniqueness of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol lies in its chiral nature and the presence of both a chlorine atom and a dimethoxymethyl group

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

[(1S)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol

InChI

InChI=1S/C14H19ClO3/c1-17-13(18-2)14(9-16)7-3-4-10-8-11(15)5-6-12(10)14/h5-6,8,13,16H,3-4,7,9H2,1-2H3/t14-/m1/s1

InChI Key

FFOGPJSXIZQGIV-CQSZACIVSA-N

Isomeric SMILES

COC([C@]1(CCCC2=C1C=CC(=C2)Cl)CO)OC

Canonical SMILES

COC(C1(CCCC2=C1C=CC(=C2)Cl)CO)OC

Origin of Product

United States

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